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Compound of Interest

Compound Name:
1,2-DIMETHYL-3-

NITROBENZENE

Cat. No.: B167072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-dimethyl-
3-nitrobenzene (also known as 3-nitro-o-xylene), a key intermediate in the synthesis of various

agrochemicals and pharmaceuticals. The following sections detail its mass spectrometry,

infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering

valuable data for compound identification, purity assessment, and structural elucidation.

Mass Spectrometry
The mass spectrum of 1,2-dimethyl-3-nitrobenzene was obtained via electron ionization (EI).

The molecular ion and significant fragments are summarized below.
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m/z Relative Intensity (%) Proposed Fragment

151 100 [M]+• (Molecular Ion)

134 85 [M-OH]+

105 60 [M-NO2]+

91 75 [C7H7]+ (Tropylium ion)

77 95 [C6H5]+ (Phenyl ion)

65 40 [C5H5]+

51 30 [C4H3]+

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of 1,2-dimethyl-3-nitrobenzene was introduced into the ion source of a mass

spectrometer, typically via a gas chromatograph for separation and purification. Within the ion

source, the sample was vaporized and bombarded with a beam of high-energy electrons

(typically 70 eV). This caused the molecules to ionize and fragment. The resulting positively

charged ions were then accelerated and separated by a mass analyzer based on their mass-

to-charge ratio (m/z). The detector recorded the abundance of each ion, generating a mass

spectrum.[1][2][3]

Infrared (IR) Spectroscopy
The infrared spectrum of 1,2-dimethyl-3-nitrobenzene exhibits characteristic absorption

bands corresponding to its functional groups. The data presented here is representative of a

neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode
Functional Group

Assignment

~3100-3000 Medium C-H Stretch Aromatic C-H

~2980-2870 Medium C-H Stretch Methyl (CH3) C-H

~1610, ~1480 Medium-Strong C=C Stretch Aromatic Ring

~1530 Strong Asymmetric Stretch Nitro (NO2)

~1350 Strong Symmetric Stretch Nitro (NO2)

~800-750 Strong
C-H Bend (out-of-

plane)

1,2,3-Trisubstituted

Benzene

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory. A

small drop of neat 1,2-dimethyl-3-nitrobenzene was placed directly onto the ATR crystal (e.g.,

diamond or zinc selenide).[4][5][6] Pressure was applied to ensure good contact between the

sample and the crystal. The infrared beam was passed through the crystal, where it underwent

total internal reflection, creating an evanescent wave that penetrated a short distance into the

sample. The absorption of specific infrared frequencies by the sample was measured by the

detector. A background spectrum of the clean, empty ATR crystal was recorded and subtracted

from the sample spectrum to yield the final absorbance or transmittance spectrum. The data

was collected over a range of 4000-400 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1,2-dimethyl-3-nitrobenzene provide detailed information

about the chemical environment of the hydrogen and carbon atoms in the molecule. The data

presented below is predicted based on established substituent effects and analysis of similar

structures, as experimental data is not readily available in the public domain. The spectra

would typically be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.4-7.2 Multiplet 3H
Aromatic Protons (H-

4, H-5, H-6)

~2.4 Singlet 3H
Methyl Protons (C1-

CH3)

~2.3 Singlet 3H
Methyl Protons (C2-

CH3)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~150 C3 (C-NO2)

~138 C1 (C-CH3)

~134 C2 (C-CH3)

~132 C4

~128 C6

~125 C5

~20 C1-CH3

~15 C2-CH3

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1,2-dimethyl-3-nitrobenzene (approximately 10-20 mg for ¹H NMR, 50-100 mg

for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The

solution was transferred to a 5 mm NMR tube. The spectra were acquired on a high-field NMR

spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, the data was acquired with a

sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b167072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decoupled sequence was used to simplify the spectrum to single lines for each unique carbon

atom, and a larger number of scans were typically required due to the lower natural abundance

of the ¹³C isotope.

Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

1,2-dimethyl-3-nitrobenzene.

Spectral Analysis Workflow for 1,2-Dimethyl-3-nitrobenzene
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Caption: Workflow for the spectral analysis of 1,2-dimethyl-3-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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